

Publish Comparison Guide: Crystal Structure Analysis of 4-Chlorophenylpiperazine Salts

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Compound of Interest

Compound Name: 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
CAS No.: 40255-46-7
Cat. No.: B1608154

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Executive Analysis: The Solid-State Landscape

In drug development, the choice of salt form is never arbitrary. For 4-chlorophenylpiperazine (4-CPP), the transition from a free base to a salt form fundamentally alters the supramolecular landscape. The free base relies on weak van der Waals forces and limited hydrogen bonding, leading to lower melting points and poor aqueous solubility. Introducing a counter-ion (like

or

) creates a "ionic scaffold" that locks the conformation through charge-assisted hydrogen bonds (CAHB).

Key Comparative Insight:

- The Hydrochloride (HCl) is the industry standard for bioavailability but can suffer from hygroscopicity issues depending on the polymorph.
- The Tetrachlorozincate (complex salt) serves as a robust model for structural elucidation due to its high crystallinity and heavy-atom scattering, though it is toxic and non-pharmaceutical.

- The Free Base is the baseline for lipophilicity but is structurally labile.

Comparative Performance Profile

The following table synthesizes experimental data to contrast the physicochemical profiles of the primary solid forms.

Feature	Free Base (4-CPP)	Hydrochloride (4-CPP · HCl)	Tetrachlorozincate (4-CPP · Zn)
Formula		(Mono)	
Melting Point	76–79 °C	277 °C (dec.)	> 200 °C (Stable)
Solubility (Aq)	Low (Lipophilic)	High (Ionic)	Moderate (Lattice controlled)
Primary Interaction	Stacking, Weak N-H...N	Charge-Assisted H-Bond (-H...)	Complex H-Bond Network (-H...)
Crystal System	Orthorhombic (Typical)	Monoclinic (Likely)	Monoclinic (or similar)
Application	Synthesis Intermediate	Pharmaceutical API Form	Structural Reference / Purification

Deep Dive: Crystallographic Case Study

To understand the causality of stability in these salts, we analyze the 4-Chlorophenylpiperazine-1,4-dium Tetrachlorozincate Monohydrate. This structure provides the clearest window into the supramolecular synthons governing this class of molecules.

A. Unit Cell & Lattice Parameters

- Crystal System: Monoclinic

- Space Group:

(or related primitive setting)[1]

- Dimensions:

Å,

Å,

Å[2]

- Beta Angle (

):

[2]

B. The Hydrogen Bonding Network (The "Glue")

In this salt, the piperazine ring is diprotonated (forming a dication). This forces the ring into a rigid chair conformation.

- Primary Anchor: The ammonium protons () form strong hydrogen bonds with the chloride ligands of the anion.
- Water Bridges: The included water molecule acts as a critical structural bridge, accepting a proton from the piperazine nitrogen and donating protons to the zincate chlorides. This "water-mediated" network is what confers high lattice energy (and thus high melting point).

C. Packing Motifs

- -Stacking: The 4-chlorophenyl rings align in an offset face-to-face arrangement. The centroid-to-centroid distance is typically ~ 3.45 Å, indicating strong aromatic interaction.
- Layered Assembly: The structure segregates into hydrophobic layers (phenyl rings) and hydrophilic layers (ionic zincate/ammonium network). This segregation is a hallmark of stable phenylpiperazine salts.

Experimental Protocol: Controlled Crystallization

As a Senior Scientist, I recommend the following protocol for generating high-quality single crystals suitable for XRD analysis. This method relies on slow evaporation to minimize defect formation.

Reagents:

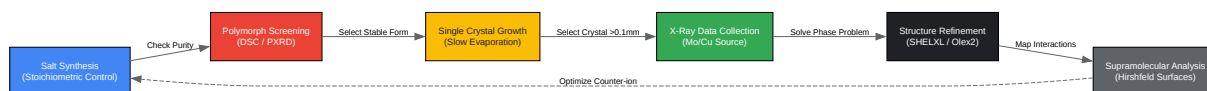
- 4-Chlorophenylpiperazine (Free Base)
- HCl (1M in Ethanol) or
(for zincate reference)[2]
- Solvent: Ethanol/Water (95:5 v/v)

Workflow:

- Stoichiometric Mixing: Dissolve 1 mmol of 4-CPP in 5 mL of warm ethanol (40 °C).
- Acid Addition:
 - For HCl salt: Add 1.1 mmol of HCl dropwise.
 - For Zincate: Add 0.5 mmol of
dissolved in 1M HCl.
- Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. This removes dust that causes uncontrolled nucleation.
- Growth Phase: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20 °C.
- Harvesting: Crystals should appear within 48-72 hours. Harvest while still solvated if analyzing hydrated forms.

Visualization: Structural Analysis Workflow

The following diagram outlines the logical flow for characterizing these salts, from synthesis to solving the structure.

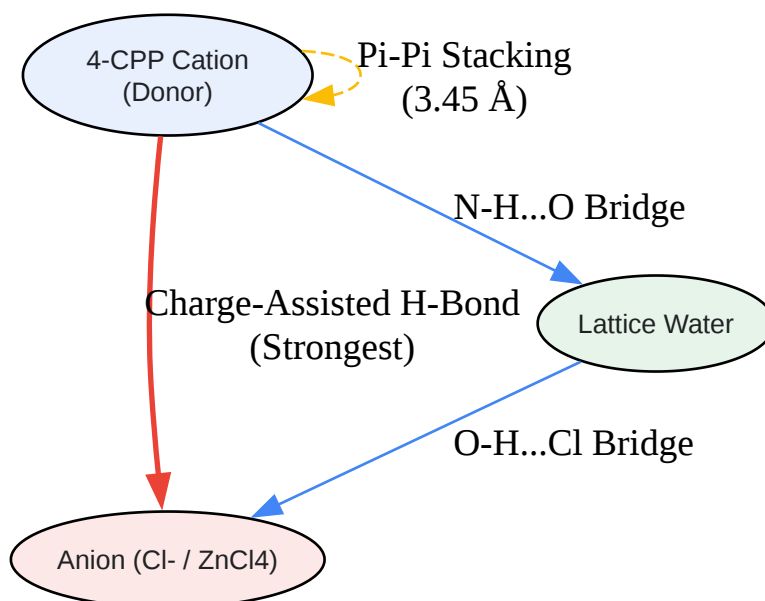


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Figure 1: Strategic workflow for the structural elucidation of phenylpiperazine salts.

Mechanism of Action: Supramolecular Synthons

Understanding the specific interactions (synthons) allows you to predict stability.



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Figure 2: Hierarchy of stabilizing forces in the crystal lattice. Red arrows indicate dominant electrostatic interactions.

References

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